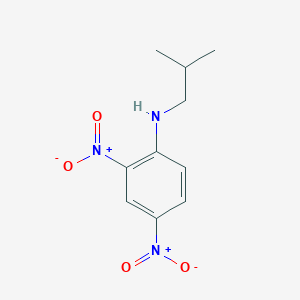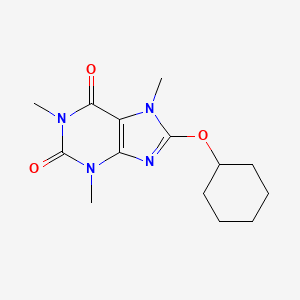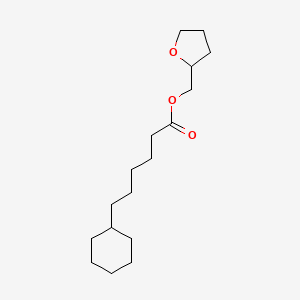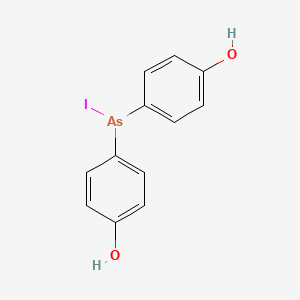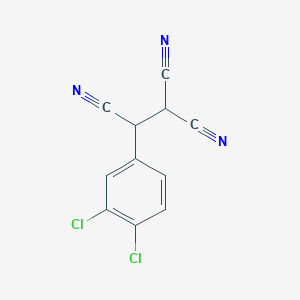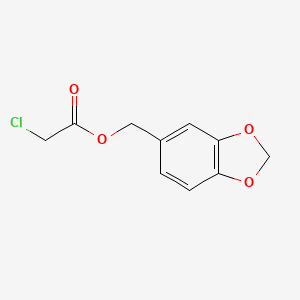
(2H-1,3-Benzodioxol-5-yl)methyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2H-1,3-Benzodioxol-5-yl)methyl chloroacetate is an organic compound that features a benzodioxole ring fused with a chloroacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2H-1,3-Benzodioxol-5-yl)methyl chloroacetate typically involves the reaction of (2H-1,3-Benzodioxol-5-yl)methanol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The chloroacetate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The benzodioxole ring can be oxidized under specific conditions to form quinone derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted benzodioxole derivatives.
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2H-1,3-Benzodioxol-5-yl)methyl chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with active sites of enzymes, potentially inhibiting their activity. The chloroacetate group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological targets.
Comparación Con Compuestos Similares
- (2H-1,3-Benzodioxol-5-yl)methyl acetate
- (2H-1,3-Benzodioxol-5-yl)methyl bromide
- (2H-1,3-Benzodioxol-5-yl)methyl iodide
Comparison:
- (2H-1,3-Benzodioxol-5-yl)methyl chloroacetate is unique due to the presence of the chloroacetate group, which imparts distinct reactivity compared to its acetate, bromide, and iodide counterparts.
- The chloroacetate group allows for specific substitution reactions that are not possible with the other halides.
- The compound’s potential applications in medicinal chemistry and organic synthesis are enhanced by its unique reactivity profile.
Propiedades
Número CAS |
5457-71-6 |
|---|---|
Fórmula molecular |
C10H9ClO4 |
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-ylmethyl 2-chloroacetate |
InChI |
InChI=1S/C10H9ClO4/c11-4-10(12)13-5-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2 |
Clave InChI |
OOLGQDFBONNDEU-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)COC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


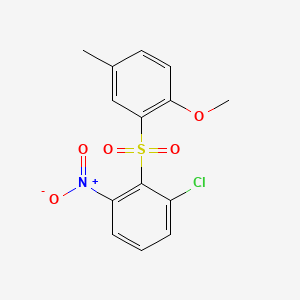
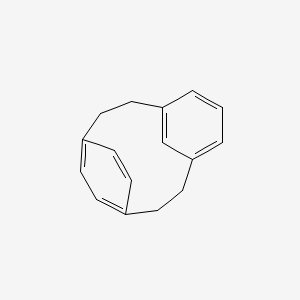
![7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14732337.png)
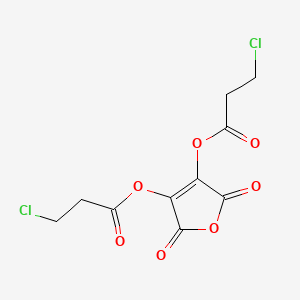
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)
